Seltorexant

Vue d'ensemble

Description

Seltorexant est un composé de petite taille qui agit comme un antagoniste sélectif du récepteur orexine OX2. Il est actuellement en cours de développement pour le traitement du trouble dépressif majeur et de l’insomnie. This compound est administré par voie orale et a montré des résultats prometteurs dans l’amélioration de l’endormissement, de la durée totale du sommeil et dans la réduction des symptômes dépressifs lors d’essais cliniques .

Applications De Recherche Scientifique

Seltorexant has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study orexin receptor antagonism.

Biology: Investigated for its effects on sleep-wake cycles and arousal.

Medicine: Explored as a potential treatment for major depressive disorder and insomnia.

Industry: Potential applications in the development of new therapeutic agents targeting orexin receptors

Mécanisme D'action

Seltorexant exerce ses effets en bloquant sélectivement le récepteur orexine OX2. Le système orexine dans le cerveau est impliqué dans la régulation de l’éveil, de l’excitation et de l’humeur. En inhibant l’activité des neurones qui favorisent l’éveil, this compound contribue à normaliser les rythmes du sommeil et à réduire les symptômes dépressifs. Les cibles moléculaires et les voies impliquées comprennent le récepteur orexine OX2 et les voies de signalisation en aval qui influencent la libération de neurotransmetteurs et l’activité neuronale .

Orientations Futures

Seltorexant is currently in Phase III for Major Depressive Disorder . According to GlobalData, Phase III drugs for Major Depressive Disorder have a 53% phase transition success rate (PTSR) indication benchmark for progressing into Pre-Registration . In May 2022, a Phase 2 trial of this compound began in people with probable Alzheimer’s disease and significant agitation or aggression .

Analyse Biochimique

Biochemical Properties

Seltorexant functions as a selective antagonist of the orexin OX2 receptor. This receptor is part of the orexin system, which is involved in the regulation of wakefulness and arousal. By binding to the OX2 receptor, this compound inhibits the action of orexin-A and orexin-B, neuropeptides that promote wakefulness . The compound shows over 100-fold greater binding affinity for the OX2 receptor compared to the OX1 receptor . This compound is metabolized by the cytochrome P450 enzyme CYP3A4 .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly those related to sleep and mood regulation. In patients with major depressive disorder, this compound has demonstrated antidepressant effects by normalizing excessive arousal and improving sleep efficiency . It affects cell signaling pathways related to the orexin system, which in turn influences gene expression and cellular metabolism associated with mood and sleep .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively binding to the orexin OX2 receptor, thereby blocking the action of orexin neuropeptides . This inhibition reduces excessive arousal and promotes sleep. The compound’s high affinity for the OX2 receptor over the OX1 receptor ensures targeted action, minimizing potential side effects associated with non-selective orexin receptor antagonists .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown rapid absorption with a time to peak levels of 0.3 to 1.5 hours and a relatively short duration with an elimination half-life of 2 to 3 hours . Studies have demonstrated that the antidepressant efficacy of this compound is maintained with continued treatment up to 28 days . The compound is reported to be stable and well-tolerated, with no residual effects observed 4 hours after daytime administration .

Dosage Effects in Animal Models

In animal models, this compound has been explored at doses ranging from 5 to 80 mg . Studies have shown that higher doses of this compound result in greater improvements in sleep efficiency and reductions in wakefulness . At high doses, some adverse effects such as somnolence, fatigue, and dizziness have been observed .

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 . This metabolic pathway involves the oxidation of this compound, leading to its breakdown and elimination from the body. The compound’s pharmacokinetics are considered ideal for sleep induction, with rapid absorption and a short elimination half-life .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and interactions with transport proteins . The compound’s high binding affinity for the OX2 receptor ensures its targeted distribution to areas of the brain involved in sleep and arousal regulation . This compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier effectively .

Subcellular Localization

This compound’s subcellular localization is primarily within the central nervous system, where it interacts with the orexin OX2 receptors located on neurons . The compound’s activity is directed towards specific compartments within the brain, particularly the hypothalamus, which is a key region involved in the regulation of sleep and wakefulness . This targeted localization enhances the efficacy of this compound in modulating sleep and mood-related processes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du seltorexant implique de multiples étapes, en commençant par la préparation de la structure de base, qui comprend un fragment hexahydropyrrolo[3,4-c]pyrrole. La voie de synthèse comprend généralement les étapes suivantes :

- Formation du cycle pyrimidine.

- Introduction du groupe fluoro-phényle.

- Couplage du fragment triazole.

- Cyclisation finale pour former le noyau hexahydropyrrolo[3,4-c]pyrrole.

Les conditions réactionnelles impliquent souvent l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées afin d’assurer le rendement et la pureté souhaités du produit .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires mais est optimisée pour la fabrication à grande échelle. Cela inclut l’utilisation de réacteurs automatisés, de procédés à flux continu et de mesures rigoureuses de contrôle qualité pour garantir la cohérence et l’extensibilité .

Analyse Des Réactions Chimiques

Types de réactions

Seltorexant subit diverses réactions chimiques, notamment :

Réduction : implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : implique le remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions courants

Oxydation : les réactifs courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : les réactifs courants comprennent l’hydrure d’aluminium et lithium et le borohydrure de sodium.

Substitution : les réactifs courants comprennent les halogènes et les nucléophiles.

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des produits désoxygénés .

Applications de recherche scientifique

This compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : utilisé comme composé modèle pour étudier l’antagonisme du récepteur orexine.

Biologie : étudié pour ses effets sur les cycles veille-sommeil et l’éveil.

Médecine : exploré comme traitement potentiel du trouble dépressif majeur et de l’insomnie.

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs orexine

Comparaison Avec Des Composés Similaires

Composés similaires

- Suvorexant

- Lemborexant

- Daridorexant

Comparaison

Seltorexant est unique par son antagonisme sélectif du récepteur orexine OX2, tandis que d’autres composés comme le suvorexant, le lemborexant et le daridorexant sont des antagonistes duaux des récepteurs orexine (DORAs) qui ciblent à la fois les récepteurs OX1 et OX2. Cette sélectivité peut contribuer au profil pharmacologique distinct et au potentiel thérapeutique du this compound .

Propriétés

IUPAC Name |

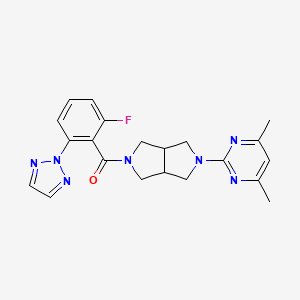

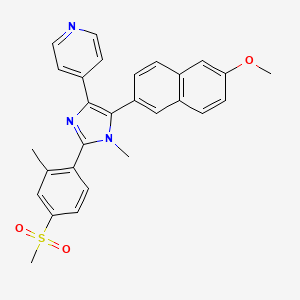

[2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN7O/c1-13-8-14(2)26-21(25-13)28-11-15-9-27(10-16(15)12-28)20(30)19-17(22)4-3-5-18(19)29-23-6-7-24-29/h3-8,15-16H,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOCEMCKYDVLMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1293281-49-8 | |

| Record name | Seltorexant [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1293281498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, [5-(4,6-dimethyl-2-pyrimidinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl][2-fluoro-6-(2H-1,2,3-triazol-2-yl)phenyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the primary mechanism of action of Seltorexant?

A1: this compound is a potent and selective antagonist of the human orexin-2 receptor (OX2R). [, , , , ] This means it binds to the OX2R, preventing the endogenous ligands, orexin-A and orexin-B, from activating the receptor. [] The orexin system, particularly the OX2R, plays a crucial role in regulating wakefulness and arousal. [, ] By blocking this receptor, this compound promotes sleep and has demonstrated potential as a treatment for insomnia and major depressive disorder. [, , , , ]

Q2: How does this compound compare to other orexin receptor antagonists in terms of receptor selectivity?

A2: this compound is classified as a selective orexin-2 receptor antagonist (SORA2), primarily targeting the OX2R. [] This contrasts with other orexin receptor antagonists like suvorexant and lemborexant, which are dual orexin receptor antagonists (DORAs) that block both OX1R and OX2R. [, ]

Q3: What are the potential benefits of selectively targeting the OX2R for sleep disorders like insomnia?

A3: While DORAs primarily increase REM sleep, research suggests that targeting the OX2R with this compound may promote a more balanced sleep architecture. [] This is significant because it potentially addresses a broader range of sleep disturbances, including difficulties falling asleep and maintaining sleep throughout the night, without disproportionately affecting other sleep stages. [, , ]

Q4: What is the significance of the pyrazole moiety in this compound's structure?

A4: Researchers investigating pyrazole derivatives as selective orexin-2 receptor antagonists identified the pyrazole moiety as a crucial structural element. [] Through structure-activity relationship (SAR) studies, they found that modifications to the pyrazole ring significantly influenced the compound's binding affinity for the OX2R, ultimately impacting its potency and selectivity. []

Q5: How does the structure of this compound relate to its activity as an orexin-2 receptor antagonist?

A5: While the provided research doesn't delve into the specific binding interactions of this compound with the OX2R, it highlights the importance of SAR studies in optimizing its activity. [] These studies likely involved synthesizing and evaluating a series of this compound analogues, systematically modifying various structural features to determine their impact on OX2R binding affinity, antagonistic potency, and selectivity. []

Q6: Have any specific structural modifications been identified that significantly enhance this compound's potency or selectivity for the OX2R?

A6: The research mentions that optimization efforts focused on enhancing several key parameters, including OX2R antagonistic activity, metabolic stability in liver microsomes, minimization of time-dependent CYP3A4 inhibition, and improvement of aqueous solubility. [] While the specific structural changes responsible for these improvements are not detailed in the abstracts, it's likely that researchers explored various substitutions on the pyrazole and oxazole rings, as well as modifications to the linker connecting these two aromatic systems. []

Q7: What are the implications of this compound's pharmacokinetic properties for its clinical use?

A7: Although the research provides limited information on the specific pharmacokinetic parameters of this compound, it indicates that studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) profile. [, ] Understanding this compound's ADME properties is crucial for determining its optimal dosing regimen, potential for drug interactions, and suitability for different patient populations. []

Q8: How does this compound's efficacy in preclinical sleep models translate to its clinical effects in humans?

A8: Preclinical studies using rat models demonstrated that this compound effectively promotes sleep, showing comparable efficacy to another orexin receptor antagonist, this compound. [] Further research involved clinical trials where this compound demonstrated positive effects on objective sleep parameters in humans. [, , ] These parameters included a significant decrease in latency to persistent sleep, an increase in total sleep time, and improved sleep efficiency. [, , ]

Q9: What is the significance of the finding that this compound improves sleep parameters in individuals with major depressive disorder?

A9: Insomnia is a frequent symptom in individuals with major depressive disorder, often persisting even with antidepressant treatment. [] Clinical trials investigating this compound as an adjunctive therapy for major depressive disorder revealed a significant reduction in depressive symptoms and improvements in sleep quality. [, , ] These findings suggest that this compound might offer a dual benefit in this patient population, addressing both mood and sleep disturbances. [, , ]

Q10: How does this compound's safety profile compare to that of other hypnotics, such as zolpidem?

A10: this compound generally demonstrates a favorable safety and tolerability profile in clinical trials. [, , , ] The most common adverse events reported were somnolence, headache, and nausea. [, ] Importantly, unlike some traditional hypnotics like zolpidem, this compound appears to have a lower risk of dependence, tolerance, and next-day residual effects, making it suitable for long-term treatment of insomnia. [, ]

Q11: What are the potential advantages of developing a continuous flow process for the synthesis of this compound?

A12: The research mentions an exploratory process development effort focusing on a high-temperature thermal [3+2] cycloaddition in continuous flow for this compound synthesis. [] This approach potentially offers several advantages over traditional batch synthesis methods, including enhanced reaction efficiency, improved safety profiles due to smaller reaction volumes and precise control over reaction parameters, and the possibility for straightforward scalability for larger-scale production. []

Q12: What are the broader implications of research on orexin receptor antagonists like this compound for understanding the orexin system and its role in various physiological processes?

A13: Research on this compound and other orexin receptor antagonists provides valuable insights into the multifaceted roles of the orexin system beyond sleep regulation. [] The orexin system has been implicated in various physiological processes, including arousal, reward pathways, stress responses, and energy balance. []

Q13: What are the future directions for research on this compound and other orexin receptor antagonists in the context of treating neuropsychiatric disorders?

A14: Future research on this compound and other orexin receptor antagonists holds promising avenues for developing novel therapies for various neuropsychiatric disorders. [] Ongoing and future research will likely focus on exploring the potential benefits of these agents in conditions like depression, anxiety disorders, addiction, and even neurodegenerative diseases like Alzheimer's disease. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

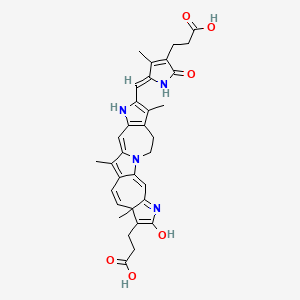

![(2R,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-5-[(4E)-4-carbamoylimino-3-methyl-2-oxopyrimidin-1-yl]-3,4-dihydroxythiolan-2-yl]-3-hydroxypropanoic acid](/img/structure/B610706.png)

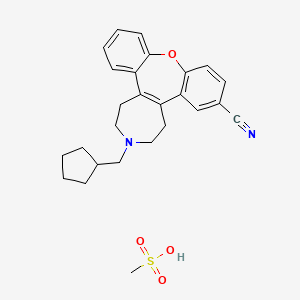

![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)

![4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride](/img/structure/B610717.png)

![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride](/img/structure/B610718.png)